molecular formula C7H15NO B1296757 2-Methylamino-cyclohexanol CAS No. 20431-81-6

2-Methylamino-cyclohexanol

Cat. No.: B1296757
CAS No.: 20431-81-6
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-UHFFFAOYSA-N
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Description

2-Methylamino-cyclohexanol (CAS: 92344-45-1, 20431-83-8) is an amino-alcohol derivative of cyclohexanol, featuring a methylamino (-NHCH₃) substituent on the cyclohexane ring.

Properties

IUPAC Name

2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902924
Record name NoName_3500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20431-81-6
Record name 20431-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methylamino-cyclohexanol involves the reaction of cyclohexene oxide with aqueous methylamine. The process typically requires the addition of cyclohexene oxide to a 25% solution of aqueous methylamine with stirring and cooling over a period of one hour. The temperature of the mixture can reach up to 46°C during this time .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylamino-cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexylamines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexylamine.

    Substitution: Various N-substituted cyclohexylamines.

Scientific Research Applications

2-Methylamino-cyclohexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylamino-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-Methylamino-cyclohexanol with key analogs:

Compound Name CAS Number(s) Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
This compound 92344-45-1, 20431-83-8 -NHCH₃, -OH C₇H₁₅NO 129.20
2-(Dimethylamino)cyclohexan-1-ol 30727-29-8, 20431-82-7 -N(CH₃)₂, -OH C₈H₁₇NO 143.23
4-(Methylamino)cyclohexanol 2987-05-5 -NHCH₃ (para position), -OH C₇H₁₅NO 129.20
2-(Propylamino)cyclohexanol 66179-67-7 -NHCH₂CH₂CH₃, -OH C₉H₁₉NO 157.25
Cyclohexanol, 2-[(1-phenylethyl)amino]- 98361-56-9 -NHCH(CH₂C₆H₅), -OH C₁₄H₂₁NO 219.32

Key Observations :

  • Substituent Position: this compound differs from 4-(Methylamino)cyclohexanol in the placement of the methylamino group (2-position vs.

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be drawn from analogs:

Property This compound (Inferred) 4-(Methylamino)cyclohexanol 2-(Dimethylamino)cyclohexan-1-ol
Boiling Point ~200–220°C (est.) Not reported Not reported
Solubility Polar solvents (e.g., methanol, H₂O) Soluble in polar solvents Moderate in ethanol
pKa (NH) ~9.5–10.5 (est.) Not reported ~10.2 (dimethylamino group)

Notes:

  • The hydroxyl (-OH) and amino (-NH) groups confer high polarity, favoring solubility in polar solvents. Steric hindrance in dimethylamino derivatives may reduce aqueous solubility compared to methylamino analogs .

Biological Activity

2-Methylamino-cyclohexanol, particularly its (1S,2S) and (1R,2R) stereoisomers, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological activities. This compound is characterized by a cyclohexanol structure with a methylamino group, which influences its interaction with various biological targets. This article explores the biological activity of this compound through a review of recent research findings, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C_7H_15N_O
  • Molecular Weight : Approximately 129.20 g/mol
  • Stereochemistry : Exists in multiple stereoisomeric forms, which can significantly affect its biological properties and reactivity.

The mechanism of action for this compound involves its role as a ligand for specific receptors and enzymes. It modulates the activity of various biomolecules through:

  • Binding Affinity : The methylamino group enhances binding to certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Interaction : Acts as an inhibitor or activator for various enzymes, impacting metabolic pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

Pharmacological Effects

  • Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter levels, potentially offering therapeutic effects in neurological disorders.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which could contribute to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

CompoundStructureKey DifferencesBiological Activity
2-Amino-cyclohexanolLacks methyl groupDifferent chemical propertiesLower binding affinity
(1R,2R)-2-Methylamino-cyclohexanolEnantiomerOpposite stereochemistryPotentially different pharmacological effects
2-Methylamino-cyclohexanoneKetone precursorContains carbonyl groupDifferent metabolic pathways

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Neuropharmacological Study : A study investigated the effects of (1S,2S)-2-Methylamino-cyclohexanol on neurotransmitter release in animal models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects.
  • Antioxidant Study : Research demonstrated that the compound could scavenge free radicals effectively, outperforming some known antioxidants at similar concentrations. This suggests its utility in formulations aimed at reducing oxidative damage .
  • Inflammation Model : In vitro studies showed that treatment with this compound reduced the expression of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-cyclohexanol
Reactant of Route 2
2-Methylamino-cyclohexanol

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